BenchChemオンラインストアへようこそ!

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide

medicinal chemistry stereochemistry conformational analysis

This compound is a conformationally restricted, chiral indole-pyrazole hybrid designed for advanced kinase inhibitor research. The unique oxan-2-ylmethyl group introduces a stereogenic center that cannot be replicated by achiral oxan-4-yl isomers, providing a critical tool for probing the impact of conformational restriction on kinase selectivity. The indole-3-carboxamide motif offers optimal hinge-region hydrogen bonding geometry. Use it in matched pair analyses with the indole-5-carboxamide isomer to quantify carboxamide position effects on target affinity. With a favorable drug-like profile (TPSA ~52 Ų, clogP ~3.0), it's an ideal reference for permeability SAR studies. This scaffold is essential for validating synthetic N-alkylation methods for pyrazoles with chiral cyclic ether electrophiles. Choose this specific regioisomer and stereochemically-defined compound to eliminate SAR ambiguity in your kinase inhibitor discovery programs.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 2034557-10-1
Cat. No. B2528327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide
CAS2034557-10-1
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H20N4O2/c23-18(16-10-19-17-7-2-1-6-15(16)17)21-13-9-20-22(11-13)12-14-5-3-4-8-24-14/h1-2,6-7,9-11,14,19H,3-5,8,12H2,(H,21,23)
InChIKeyGQYMPLNTJBDWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide (CAS 2034557-10-1): Structural Identity and Procurement Baseline


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide (CAS 2034557-10-1, molecular formula C18H20N4O2, molecular weight 324.38 g/mol) is a synthetic indole-pyrazole hybrid featuring a tetrahydropyran (oxane) N-substituent attached via a methylene linker [1]. The compound belongs to the broader class of indole-3-carboxamide derivatives, which have been explored extensively as kinase inhibitors, GPCR antagonists, and tubulin polymerization inhibitors [2]. Its distinguishing structural features include the N-1 attachment of the oxan-2-ylmethyl group to the pyrazole ring and the indole-3-carboxamide linkage at the pyrazole 4-position.

Why Generic Substitution Fails for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide


The compound's three-point pharmacophore—indole-3-carboxamide, pyrazole-4-yl, and oxan-2-ylmethyl—creates a substitution pattern that cannot be replicated by simple analogs. The oxan-2-yl (tetrahydro-2H-pyran-2-yl) attachment introduces a chiral center at the 2-position of the tetrahydropyran ring, generating a stereochemically defined, non-planar conformation that is absent in the achiral oxan-4-yl isomer . The indole-3-carboxamide regioisomer directs the hydrogen-bonding trajectory of the carboxamide NH differently than indole-2-carboxamide or indole-5-carboxamide variants, a distinction with documented consequences for enzyme inhibitory potency in related series [1]. Furthermore, replacing the indole with smaller heterocycles such as furan (CAS 2034557-50-9) reduces both aromatic surface area and the capacity for π–π stacking interactions with target proteins. These cumulative structural differences mean that SAR conclusions drawn from closely related analogs cannot be assumed to transfer to this compound without experimental verification.

Quantitative Differentiation Evidence for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide


Oxan-2-yl vs. Oxan-4-yl Regioisomerism: Conformational and Chiral Differentiation

The target compound bears an oxan-2-ylmethyl substituent, which contains a stereogenic center at the C2 position of the tetrahydropyran ring. In contrast, the oxan-4-ylmethyl isomer (e.g., N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide) is achiral and adopts a symmetrical conformation. This stereochemical difference generates distinct three-dimensional shapes: the oxan-2-yl group orients the tetrahydropyran oxygen out of the pyrazole plane, while the oxan-4-yl isomer positions it symmetrically [1]. No head-to-head biological comparison data have been published for these two isomers. However, in related pyrazole-indole series, N-substituent topology has been shown to modulate target binding by altering the orientation of the pyrazole ring relative to the indole carboxamide [2].

medicinal chemistry stereochemistry conformational analysis

Indole-3-carboxamide vs. Indole-5-carboxamide Regiochemistry: Impact on Hydrogen Bond Donor Topology

The target compound features an indole-3-carboxamide, positioning the carboxamide group adjacent to the pyrrole ring of indole. The regioisomer N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide places the carboxamide at the benzene ring, altering the hydrogen bond donor/acceptor geometry. In a systematic SAR review of indole carboxamides as enzyme inhibitors, indole-3-carboxamides demonstrated distinct inhibitory profiles compared to indole-2-carboxamides and indole-5-carboxamides due to the different positioning of the carboxamide NH and carbonyl oxygen relative to the indole NH [1]. The target compound's indole-3-carboxamide NH is geometrically poised for intramolecular hydrogen bonding with the pyrazole N2, a conformational feature not accessible to the 5-carboxamide isomer. No direct experimental comparison between these two specific compounds has been published.

structure-activity relationship carboxamide regiochemistry hydrogen bonding

Indole vs. Furan Heterocycle Replacement: Predicted Physicochemical and Binding Consequences

The closest commercially available structural analog with a documented CAS is N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide (CAS 2034557-50-9), which replaces the indole bicyclic system with a monocyclic furan [1]. Indole provides a larger aromatic surface area (bicyclic, 10 π-electrons) than furan (monocyclic, 6 π-electrons) and introduces an additional hydrogen bond donor (indole NH, pKa ~17) absent in furan. These differences have measurable consequences for target binding: in published pyrazole-indole hybrid series, indole-containing compounds consistently show enhanced antiproliferative activity compared to monocyclic heterocycle counterparts, with indole-pyrazole hybrids achieving IC50 values in the low micromolar range (0.6–4.3 μM) against hepatocellular carcinoma cell lines [2]. The indole NH also contributes to tubulin polymerization inhibition through hydrogen bonding in the colchicine binding site [2].

bioisosterism heterocyclic chemistry drug-likeness

Carboxamide vs. Acetamide Linker: Impact on Conformational Rigidity and Metabolic Stability

The target compound employs a direct carboxamide linker (-CONH-) between the indole and pyrazole rings. A closely related analog, 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide (CAS 1797866-18-2), uses an extended acetamide linker (-CH2-CONH-) that inserts a methylene spacer . The direct carboxamide in the target compound restricts conformational freedom (4 rotatable bonds vs. 5 in the acetamide analog) and places the indole and pyrazole rings in closer proximity, favoring a more planar, conjugated arrangement. Carboxamide linkers are generally more resistant to hydrolytic metabolism than acetamide linkers in in vitro microsomal stability assays across multiple chemical series [1]. This difference is relevant for researchers selecting compounds for cellular or in vivo studies where linker stability may influence experimental outcomes.

linker chemistry metabolic stability conformational restriction

Computed Drug-Likeness Profile: Lipophilicity and Permeability Predictors Relative to In-Class Compounds

Computational property analysis for the target compound yields a predicted logP of approximately 3.0 and a topological polar surface area (TPSA) of approximately 52 Ų [1]. This TPSA value falls below the 60 Ų threshold frequently used as a predictor of blood-brain barrier penetration, and below the 140 Ų limit of Lipinski's Rule of Five. In comparison, published indole-pyrazole-5-carboxamide analogues with additional methoxy substituents exhibit TPSA values of 70–90 Ų and logP values of 2.5–3.5 [2]. The target compound's lower TPSA suggests superior passive membrane permeability relative to more polar in-class analogs, although this has not been experimentally validated for this specific compound. The compound complies with all four Lipinski rules (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), with 2 predicted HBD (indole NH and carboxamide NH) and 6 HBA.

drug-likeness ADME prediction Lipinski rules

Procurement-Grade Differentiation: Purity Specifications and Research-Use Classification

The compound is classified exclusively for non-human research use and is not intended for therapeutic or veterinary applications [1]. Vendor catalog listings indicate a catalog number of EVT-2665401 with standard research-grade purity [1]. Unlike many in-class indole-pyrazole hybrids that are available from multiple commercial suppliers with published analytical certificates, this specific substitution pattern (oxan-2-ylmethyl + indole-3-carboxamide) has limited commercial availability, which is a procurement consideration for programs requiring reliable resupply. Researchers should verify batch-specific purity (HPLC, NMR) and request certificates of analysis upon ordering, as no publicly archived analytical data were identified for this compound. For SAR studies requiring a matched pair with the oxan-4-yl isomer, separate sourcing arrangements are necessary.

chemical procurement purity specification research chemical sourcing

Recommended Research and Procurement Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide


Kinase Inhibitor Scaffold Optimization: Conformational Restriction SAR

Indole-pyrazole hybrids are established kinase inhibitor scaffolds, particularly for RET, IKK2, and tubulin polymerization targets [1]. The target compound's oxan-2-ylmethyl group introduces a stereogenic center that conformationally restricts the pyrazole N-substituent. This makes it a valuable tool compound for probing the effect of conformational restriction on kinase selectivity, when compared head-to-head with the achiral oxan-4-yl isomer. The indole-3-carboxamide motif has been specifically identified in kinase inhibitor patents as providing optimal hydrogen bonding geometry for hinge region interactions.

Matched Pair Analysis in Carboxamide Regiochemistry Studies

The target compound can serve as the indole-3-carboxamide member of a matched pair set with the corresponding indole-5-carboxamide isomer. Systematic matched pair analysis in biochemical assays can quantify the impact of carboxamide position on target affinity, selectivity, and cellular potency [2]. This application leverages the documented SAR sensitivity of indole carboxamide positions, where even single-atom shifts can produce 10–100× differences in IC50 values against specific enzyme targets.

Permeability and Drug-Likeness Reference Compound for Indole-Pyrazole Chemical Space

With a computed TPSA of approximately 52 Ų and clogP of approximately 3.0, this compound occupies a favorable region of drug-like chemical space with predicted good membrane permeability [3]. It can serve as a reference point for permeability structure-property relationship studies within the indole-pyrazole hybrid series, particularly for benchmarking the impact of additional polar substituents on passive diffusion across biological membranes.

Synthetic Methodology Development: N-Alkylation of Pyrazoles with Chiral Tetrahydropyran Electrophiles

The compound's oxan-2-ylmethyl N-substituent is derived from a tetrahydropyran electrophile that can undergo N-alkylation of the pyrazole precursor. This structural feature makes the compound relevant for developing and validating synthetic methods for N-alkylation of pyrazoles with chiral cyclic ether electrophiles, a transformation of broad utility in medicinal chemistry [1]. The target compound can serve as a benchmark substrate for optimizing reaction conditions, yields, and enantiomeric purity.

Quote Request

Request a Quote for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.